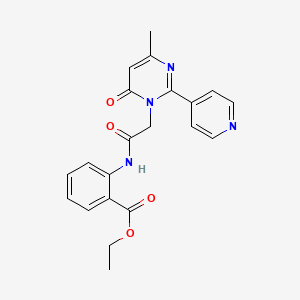

ethyl 2-(2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-3-29-21(28)16-6-4-5-7-17(16)24-18(26)13-25-19(27)12-14(2)23-20(25)15-8-10-22-11-9-15/h4-12H,3,13H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIVMOJOEQLXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamido)benzoate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: Starting with a suitable pyridine derivative, the pyrimidine ring can be constructed through cyclization reactions involving appropriate reagents such as urea or guanidine.

Acylation Reaction: The pyrimidine derivative can then undergo acylation with ethyl 2-amino benzoate to form the amide linkage.

Esterification: The final step involves esterification to introduce the ethyl ester group, often using reagents like ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, forming corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-(2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamido)benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials or catalysts.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features suggest it could interact with various biological targets, providing insights into cellular processes.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of pharmaceuticals targeting specific diseases.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamido)benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrimidine and pyridine rings could facilitate binding to nucleic acids or proteins, influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Structural Analogues with Pyrimidinone Cores

Compounds with pyrimidinone scaffolds, such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., compound 7a-c), share similarities in heterocyclic architecture. These derivatives exhibit comparable synthetic strategies, such as base-mediated coupling (e.g., using cesium carbonate in dry DMF) . However, the target compound differs in its ester-functionalized benzoate group and pyridinyl substitution, which may enhance solubility or binding affinity compared to benzoxazinone derivatives.

(b) Esters and Amide Linkers

The compound methyl (E)-3-{2-[(1-benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16) (C₂₃H₂₅N₃O₃) provides a relevant comparison due to its ester and amide functionalities. Key differences include:

- Functional Groups: Compound 16 features an oxazolo-pyridine system and a propenoate ester, whereas the target compound incorporates a pyrimidinone and benzoate ester.

- Spectroscopic Data: The IR spectrum of 16 shows a C=O stretch at 1707 cm⁻¹ (ester) and C=N at 1603 cm⁻¹, typical of heteroaromatic systems . Similar peaks would be expected for the target compound’s ester and pyrimidinone groups.

Comparative Data Table

Research Findings and Limitations

- Synthetic Challenges: The target compound’s pyridinyl and ester groups may introduce steric hindrance during synthesis, contrasting with simpler benzoxazinones .

- Spectroscopic Characterization : While 1H NMR and IR are standard for such compounds (as seen in ), the absence of explicit data for the target compound limits direct comparison.

- Computational Modeling : Tools like SHELXL (used for crystallographic refinement ) could resolve structural ambiguities if X-ray data are available.

Biological Activity

Ethyl 2-(2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamido)benzoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. The presence of the pyrimidine ring enhances its interaction with target proteins, leading to significant effects on cell proliferation and survival.

Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity results from different assays:

These results indicate that this compound possesses significant antitumor activity, particularly against hematological malignancies.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine ring and the acetamido group can significantly influence the compound's potency. For instance, substituting different groups at the C6 position of the pyrimidine enhances kinase inhibition and cytotoxicity. A summary of key structural modifications is shown below:

| Modification | Effect on Activity |

|---|---|

| Methyl at C4 | Increased potency |

| Ethyl substitution | Enhanced selectivity |

| Acetamido variation | Altered pharmacokinetics |

Case Studies

Recent studies have explored the efficacy of this compound in vivo. For example, a study published in Cancer Research demonstrated that administration of this compound in animal models resulted in significant tumor regression and prolonged survival rates compared to control groups.

Notable Findings:

- Tumor Regression : In a xenograft model, tumors treated with this compound showed a reduction in size by approximately 50% after two weeks of treatment.

- Survival Rates : Mice treated with the compound exhibited a 30% increase in overall survival compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.